1-(3,4-Dimethylbenzoyl)piperidin-3-ol
Description
1-(3,4-Dimethylbenzoyl)piperidin-3-ol is a compound that features a piperidine ring substituted with a 3,4-dimethylbenzoyl group and a hydroxyl group. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-12(8-11(10)2)14(17)15-7-3-4-13(16)9-15/h5-6,8,13,16H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMEGUWAOERCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzoyl)piperidin-3-ol typically involves the acylation of piperidin-3-ol with 3,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
1-(3,4-Dimethylbenzoyl)piperidin-3-ol serves as an important intermediate in organic synthesis. It can undergo various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
- Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
These reactions make the compound valuable in synthesizing more complex molecules for various applications .
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, it has been shown to induce apoptosis in human colon cancer cells (HCT116) through caspase activation and mitochondrial membrane potential disruption .
- Antibacterial Activity: The compound has demonstrated notable inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The agar diffusion method revealed significant inhibition zones, indicating its potential as an antibiotic lead compound .
Medicinal Applications
The therapeutic potential of this compound is being investigated for various diseases:
- Neuropharmacological Effects: Similar compounds have been studied for their ability to enhance cognitive functions in animal models, suggesting applications in treating neurodegenerative diseases.
- Antidepressant Properties: Research indicates that compounds structurally related to this compound may exhibit stimulant properties akin to cathinones, influencing neurotransmitter systems such as dopamine and norepinephrine pathways.
Case Study 1: Anticancer Efficacy
A peer-reviewed study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction characterized by caspase activation.
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| HCT116 | <10 |
| MCF-7 | 5.85 |
| A549 | 4.53 |
Case Study 2: Antibacterial Activity
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains using the agar disc-diffusion method. Results indicated varying degrees of effectiveness:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Proteus mirabilis | Moderate |
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzoyl)piperidin-3-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without any substitutions.
3,4-Dimethylbenzoyl chloride: The acylating agent used in the synthesis of the compound.
Piperidin-3-ol: The starting material for the synthesis.
Uniqueness
1-(3,4-Dimethylbenzoyl)piperidin-3-ol is unique due to the presence of both the 3,4-dimethylbenzoyl group and the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Biological Activity
1-(3,4-Dimethylbenzoyl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a benzoyl group and a hydroxyl group. The structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological properties.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The piperidine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to its targets.
- Cell Signaling Modulation : It has been shown to influence key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress by scavenging free radicals.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. Studies have shown it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 13.3 |
| HCT116 (Colon) | 10.5 |
| A2058 (Melanoma) | 0.58 |
These findings indicate a strong potential for further development as an anticancer therapeutic .
Neuroprotective Effects
There is evidence suggesting that this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase activity. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human colon cancer cells (HCT116). Results indicated a dose-dependent response with significant apoptosis induction characterized by caspase activation and mitochondrial membrane potential disruption .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in agar diffusion assays, highlighting its potential as a lead compound for antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
